

AZD-8529 Fails to Show Efficacy Against Placebo in Phase 2 Schizophrenia Trial

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Compound of Interest

Compound Name: AZD-8529

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AstraZeneca's experimental drug, **AZD-8529**, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), did not demonstrate a statistically significant improvement in the symptoms of schizophrenia compared to placebo in a Phase 2 clinical trial. The study, which also included an active comparator arm with the atypical antipsychotic risperidone, showed that risperidone did achieve a significant therapeutic effect, highlighting the lack of efficacy for **AZD-8529** in this patient population.

This comparison guide provides a detailed overview of the clinical trial data for **AZD-8529** versus placebo in the treatment of schizophrenia, aimed at researchers, scientists, and drug development professionals.

Efficacy Outcomes

The primary measure of efficacy in the key clinical trial (NCT00921804) was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score over 28 days of treatment. The results, as reported by Litman et al. (2016), indicated no significant difference between the **AZD-8529** and placebo groups.^{[1][2]} In contrast, the risperidone group showed a statistically significant improvement compared to placebo, confirming the trial's ability to detect an antipsychotic effect.^[1]

While the primary publication does not provide specific numerical data for the PANSS scores in a table format, the conclusion of the study was that **AZD-8529** did not separate from placebo on the PANSS total score, or on the positive and negative symptom subscales.^[1]

Table 1: Efficacy of **AZD-8529** vs. Placebo in Schizophrenia (28-Day Study)

Outcome Measure	AZD-8529 (40 mg/day)	Placebo	Risperidone (4 mg/day)
Change in PANSS Total Score	No significant difference from placebo	-	Statistically significant improvement vs. placebo
Change in PANSS Positive Subscale Score	No significant difference from placebo	-	Data not available
Change in PANSS Negative Subscale Score	No significant difference from placebo	-	Data not available

Note: Specific mean change and standard deviation values are not publicly available in the primary publication.

Safety and Tolerability

AZD-8529 was generally well-tolerated in the clinical trial.[3] The most commonly reported adverse events in patients with schizophrenia receiving **AZD-8529** were headache, exacerbation of schizophrenia symptoms, and dyspepsia.[3] The adverse events were generally considered mild.[3] A detailed quantitative breakdown of the frequency of adverse events for each treatment group is not available in the public domain.

Table 2: Reported Adverse Events

Adverse Event	AZD-8529	Placebo	Risperidone
Headache	Reported	Data not available	Data not available
Schizophrenia (exacerbation)	Reported	Data not available	Data not available
Dyspepsia	Reported	Data not available	Data not available

Note: This table reflects the most common adverse events reported for **AZD-8529**; comparative frequency data is not available.

Experimental Protocols

The primary clinical trial (NCT00921804) was a 28-day, randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 2 study.

Inclusion Criteria:

- Patients diagnosed with schizophrenia.
- Specific symptom severity as determined by the investigator.
- Ability to provide informed consent.

Exclusion Criteria:

- Recent history of significant illness.
- Positive urine drug screen.
- Smoking more than two packs of cigarettes per day.

Treatment Arms:

- **AZD-8529**: 40 mg administered orally once daily.
- Risperidone: 4 mg administered orally once daily (as an active comparator).
- Placebo: administered orally once daily.

Primary Outcome Measure:

- Change from baseline in the PANSS total score at day 28.

Secondary Outcome Measures:

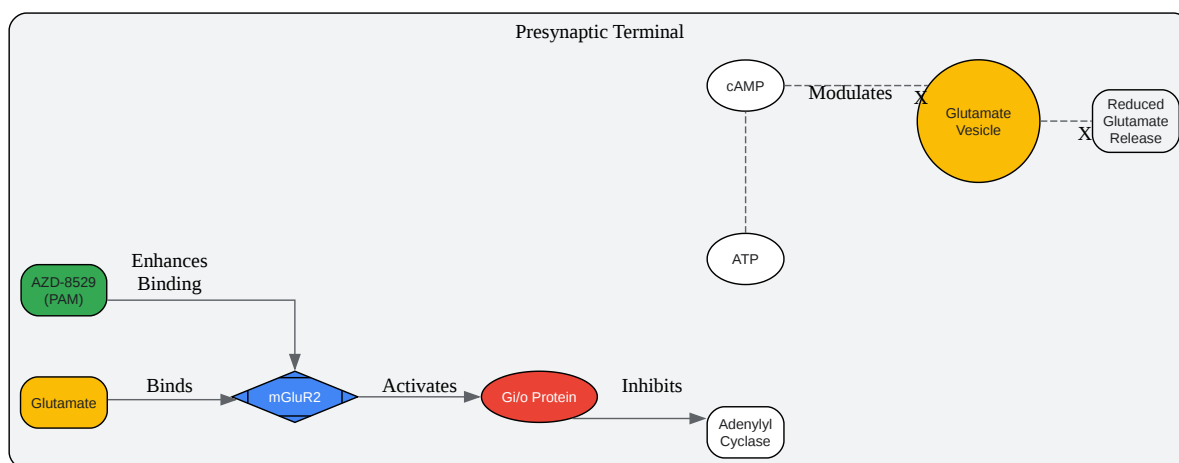
- Change from baseline in PANSS positive and negative subscale scores.

- Change from baseline in Clinical Global Impression (CGI) scores.

Mechanism of Action and Signaling Pathway

AZD-8529 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). As a PAM, it does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate. The mGluR2 is a G-protein coupled receptor (GPCR) that is coupled to the Gi/o protein. Activation of the mGluR2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade is believed to modulate neurotransmission in brain regions relevant to schizophrenia.

Below is a diagram illustrating the simplified signaling pathway of mGluR2.



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Caption: Simplified signaling pathway of the mGluR2 receptor.

Conclusion

The available clinical trial data does not support the efficacy of **AZD-8529** as a monotherapy for schizophrenia. While the drug was well-tolerated, it failed to demonstrate superiority over placebo in improving the positive and negative symptoms of the disorder. The significant effect of the active comparator, risperidone, suggests that the trial was adequately designed to detect an antipsychotic signal. These findings contribute to the broader understanding of the role of mGluR2 modulation in the treatment of schizophrenia and may guide future drug development efforts targeting the glutamatergic system.

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References

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